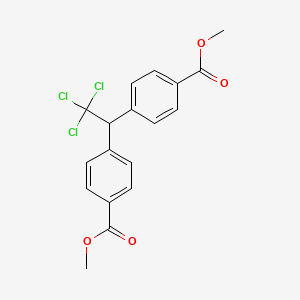
Dimethyl 4,4'-(2,2,2-trichloroethane-1,1-diyl)dibenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dimethyl 4,4’-(2,2,2-trichloroethane-1,1-diyl)dibenzoate is a chemical compound that belongs to the family of organochlorine compounds It is structurally characterized by the presence of two benzene rings connected by a trichloroethane moiety, with ester groups attached to the benzene rings
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 4,4’-(2,2,2-trichloroethane-1,1-diyl)dibenzoate typically involves the esterification of 4,4’-(2,2,2-trichloroethane-1,1-diyl)dibenzoic acid with methanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid, which facilitates the esterification process. The reaction mixture is heated under reflux conditions to ensure complete conversion of the acid to the ester. After the reaction is complete, the product is purified by recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of Dimethyl 4,4’-(2,2,2-trichloroethane-1,1-diyl)dibenzoate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the production of high-purity compounds suitable for various applications.
化学反应分析
Types of Reactions
Dimethyl 4,4’-(2,2,2-trichloroethane-1,1-diyl)dibenzoate undergoes several types of chemical reactions, including:
Reduction: The compound can be reduced to form dechlorinated products.
Substitution: Nucleophilic substitution reactions can occur, where chlorine atoms are replaced by other nucleophiles such as hydroxyl or amino groups.
Dehydrochlorination: This reaction involves the elimination of hydrogen chloride (HCl) to form olefinic products.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in amide solvents like DMF or dimethylacetamide (DMA) are used.
Dehydrochlorination: This reaction is typically carried out using strong bases like NaOH in organic solvents.
Major Products Formed
科学研究应用
Dimethyl 4,4’-(2,2,2-trichloroethane-1,1-diyl)dibenzoate has several scientific research applications:
作用机制
The mechanism of action of Dimethyl 4,4’-(2,2,2-trichloroethane-1,1-diyl)dibenzoate involves several pathways:
Electrochemical Reduction: The reduction process involves the cleavage of carbon-chlorine bonds, leading to the formation of dechlorinated products.
Nucleophilic Substitution: The substitution reactions involve the attack of nucleophiles on the carbon-chlorine bonds, resulting in the replacement of chlorine atoms with other functional groups.
Dehydrochlorination: This reaction involves the elimination of HCl, leading to the formation of olefinic products.
相似化合物的比较
Dimethyl 4,4’-(2,2,2-trichloroethane-1,1-diyl)dibenzoate can be compared with other similar compounds such as:
4,4’-(2,2,2-Trichloroethane-1,1-diyl)bis(chlorobenzene) (DDT): Both compounds have similar structural features, but DDT is more widely known for its use as a pesticide.
4,4’-(2,2-Dichloroethane-1,1-diyl)bis(chlorobenzene) (DDD): This compound is a dechlorinated derivative of DDT and shares similar chemical properties.
4,4’-(2,2-Dichloroethene-1,1-diyl)bis(N,N-dimethyl-2,6-dinitroaniline): This compound is formed through nucleophilic substitution reactions and has similar reactivity.
属性
CAS 编号 |
54545-86-7 |
|---|---|
分子式 |
C18H15Cl3O4 |
分子量 |
401.7 g/mol |
IUPAC 名称 |
methyl 4-[2,2,2-trichloro-1-(4-methoxycarbonylphenyl)ethyl]benzoate |
InChI |
InChI=1S/C18H15Cl3O4/c1-24-16(22)13-7-3-11(4-8-13)15(18(19,20)21)12-5-9-14(10-6-12)17(23)25-2/h3-10,15H,1-2H3 |
InChI 键 |
FJURLROHKYDJDD-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=CC=C(C=C1)C(C2=CC=C(C=C2)C(=O)OC)C(Cl)(Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















